molecular formula C4H10ClNO3 B1620187 Ethyl aminooxyacetate hydrochloride CAS No. 3919-73-1

Ethyl aminooxyacetate hydrochloride

Cat. No.: B1620187
CAS No.: 3919-73-1
M. Wt: 155.58 g/mol
InChI Key: YTSJWBUJZLIWNE-UHFFFAOYSA-M
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Description

Ethyl aminooxyacetate hydrochloride is a chemical compound with the molecular formula C4H10ClNO3. It is a derivative of aminooxyacetic acid and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has shown potential in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl aminooxyacetate hydrochloride can be synthesized through the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols, followed by the deprotection of the aminooxy group . This method provides a high overall yield and is considered convenient for preparing functionally substituted esters of hydroxylamine.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the reaction of ethyl chloroacetate with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl aminooxyacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form amino alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of amino alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl aminooxyacetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Ethyl aminooxyacetate hydrochloride exerts its effects by inhibiting enzymes such as GABA transaminase. This inhibition leads to an increase in gamma-aminobutyric acid (GABA) levels in tissues . The compound forms oxime-type complexes by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, thereby inhibiting its activity . This mechanism is crucial for studying regional GABA turnover and has implications for treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl aminooxyacetate hydrochloride is unique due to its ethyl ester group, which enhances its solubility and reactivity in organic synthesis compared to its analogs. This makes it a valuable reagent in various chemical and biochemical applications.

Properties

IUPAC Name

(2-ethoxy-2-oxoethoxy)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO3.ClH/c1-2-7-4(6)3-8-5;/h2-3H2,1,5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSJWBUJZLIWNE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CO[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3919-73-1
Record name Acetic acid, 2-aminooxy-, ethyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003919731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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